9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione
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Overview
Description
9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a chloro substituent at the 9th position, a methyl group at the 3rd position, and three keto groups at the 2nd, 5th, and 10th positions. The quinoline core is known for its broad range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Vilsmeier-Haack reaction, which uses DMF and POCl3, is often employed to form the quinoline ring system . Another approach involves the use of multicomponent reactions, which combine multiple reactants in a single step to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of hydroxyquinoline derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione involves its interaction with various molecular targets. The compound can intercalate into DNA, inhibiting transcription and translation processes . It also affects cellular pathways by modulating enzyme activity and protein interactions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core but differs in the position and type of substituents.
4-Hydroxy-2-quinolone: Another quinoline derivative with hydroxyl and keto groups at different positions.
Quinoline-2,4-dione: Contains two keto groups at the 2nd and 4th positions, similar to the trione structure.
Uniqueness
9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is unique due to its specific substitution pattern and the presence of three keto groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
5020-73-5 |
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Molecular Formula |
C14H8ClNO3 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
9-chloro-3-methyl-1H-benzo[g]quinoline-2,5,10-trione |
InChI |
InChI=1S/C14H8ClNO3/c1-6-5-8-11(16-14(6)19)13(18)10-7(12(8)17)3-2-4-9(10)15/h2-5H,1H3,(H,16,19) |
InChI Key |
XVQRNRCIJRUQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)C3=C(C2=O)C=CC=C3Cl)NC1=O |
Origin of Product |
United States |
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